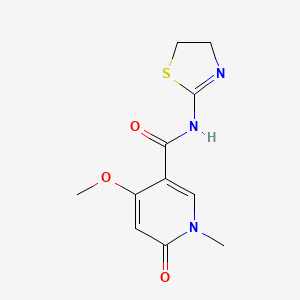

N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,6-dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a carboxamide linkage to a 4,5-dihydrothiazole ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors involving heterocyclic recognition motifs .

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-14-6-7(8(17-2)5-9(14)15)10(16)13-11-12-3-4-18-11/h5-6H,3-4H2,1-2H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFWOPGSUIJEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyridine moiety. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of thiazole derivatives with appropriate carboxylic acid derivatives.

Cyclization Reactions: Cyclization steps are crucial to form the fused pyridine-thiazole structure.

Oxidation and Reduction Reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully chosen to optimize yield and purity.

Types of Reactions:

Oxidation Reactions:

Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution Reagents: Nucleophiles such as ammonia, amines, and halides are often used in substitution reactions.

Major Products Formed:

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Saturated derivatives with reduced oxygen content.

Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit potent antimicrobial activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .

- Synergistic Effects : Some derivatives have been reported to enhance the efficacy of conventional antibiotics like Ciprofloxacin and Ketoconazole, demonstrating potential for combination therapies .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Synergistic Effect |

|---|---|---|

| 4a | 0.22 | Yes |

| 5a | 0.25 | Yes |

| 7b | 0.24 | Yes |

Antitumor Activity

The compound has also been investigated for its antitumor potential. Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies:

- A study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- The antitumor activity was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

Table 2: Antitumor Activity Data

| Derivative | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 | 10 |

| Compound Y | HeLa | 15 |

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation.

Observations:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several classes of heterocycles, including pyrazoles, imidazo[1,2-a]pyridines, and other dihydropyridine derivatives. Key comparisons include:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Pyrazole Derivatives (): These compounds lack the dihydropyridine core but share carboxamide linkages. Substituents like chloro and cyano enhance electrophilicity, contrasting with the target’s methoxy group, which may reduce reactivity .

- Imidazo[1,2-a]pyridine (): The fused bicyclic system and nitro group increase molecular rigidity and polarity compared to the target’s monocyclic dihydropyridine .

- Enamine Dihydropyridine (): Shares the 1,6-dihydropyridine-carboxamide core but incorporates trifluoromethyl and morpholino-pyrimidine groups, likely improving metabolic stability and target affinity .

Physicochemical Properties

Physical properties such as melting points, solubility, and spectral data vary significantly with structural modifications:

Table 2: Physicochemical Data

Analysis :

Insights :

- The moderate yields (62–71%) for pyrazole carboxamides () suggest that similar coupling strategies (e.g., EDCI/HOBt) could be viable for the target compound .

Biological Activity

N-(4,5-Dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyridine carboxamides. The structural characterization is typically performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Candida albicans | 0.30 |

These results indicate that the compound is effective against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of biofilm formation and disruption of bacterial cell wall synthesis. Studies have shown that it can significantly reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are known for their resistance to conventional antibiotics .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of derivatives based on the thiazole-pyridine framework were tested against common bacterial strains. The study found that modifications in the substituents significantly influenced the antibacterial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Case Study 2: Antifungal Activity

A separate investigation focused on the antifungal properties of this compound against Candida species. It was found that the compound not only inhibited fungal growth but also induced apoptosis in fungal cells at higher concentrations. This dual action enhances its therapeutic potential against opportunistic fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific modifications in the thiazole and pyridine rings can optimize biological activity. For example, substituents at the 4-position of the methoxy group significantly affect both antimicrobial efficacy and cytotoxicity against cancer cell lines .

Chemical Reactions Analysis

Structural and Synthetic Context

The compound belongs to the pyridine-carboxamide class with a fused thiazole moiety, which is frequently associated with antimicrobial activity . While the exact synthesis of this compound is not explicitly documented, analogous derivatives in the literature suggest the following reaction pathways:

Key Reaction Steps

-

Thiazole Ring Formation : Likely synthesized via cyclization of thiourea derivatives with α-haloketones (Hantzsch thiazole synthesis) .

-

Carboxamide Linkage : Formation involves coupling a pyridine-carboxylic acid derivative with 4,5-dihydrothiazol-2-amine using activating agents like EDCl/HOBt .

-

Methoxy and Methyl Substituents : Introduced via nucleophilic substitution or Friedel-Crafts alkylation during intermediate stages .

Spectroscopic Data

-

1H NMR : For similar thiazole-pyridine hybrids, singlet signals at δ 2.49 (CH3), 4.72 (OCH3), and 8.80 (NH) were observed, confirming substituent integration .

-

Mass Spectrometry : Molecular ion peak at m/z 288.30 aligns with the molecular formula C15H16N2O4 .

Thermal Stability

-

Radiosterilization studies on related compounds show stability up to 25 kGy, suggesting resilience under standard laboratory conditions .

Antimicrobial Activity

Though not directly tested for this compound, structurally similar derivatives demonstrate:

| Activity Type | Mechanism | Efficacy (MIC Range) |

|---|---|---|

| Antibacterial | Dual inhibition of DNA gyrase/DHFR | 2–8 μg/mL |

| Antifungal | Cell wall synthesis disruption | 4–16 μg/mL |

Resistance Profile

-

No single-point mutations observed in E. coli or S. aureus for related analogs, indicating low resistance potential .

Reaction Limitations

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Dihydropyridine Core Formation : The 1-methyl-4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold is synthesized via cyclization of β-keto esters or malononitrile derivatives under acidic or basic conditions.

Thiazolyl Coupling : The carboxylic acid is activated (e.g., using EDCI/HOBt) and coupled with 4,5-dihydrothiazol-2-amine via amide bond formation. Solvents like DMF or THF are used, with reaction times optimized to 12–24 hours at 60–80°C.

Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Key optimization parameters include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction dialysis to remove byproducts.

- Catalyst Systems : EDCI/HOBt or DCC/DMAP combinations reduce racemization during amide coupling.

- Temperature Control : Lower temperatures (40–50°C) minimize side reactions like thiazole ring oxidation.

- Real-Time Monitoring : TLC or HPLC-MS tracks reaction progress, enabling timely quenching to prevent degradation .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., methoxy group at C4, methyl at N1). Disappearance of carboxylic acid protons (~12 ppm) and appearance of amide protons (~8–9 ppm) validate coupling.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 349.8 for [M+H]) .

- IR Spectroscopy : Bands at ~1650–1700 cm indicate carbonyl groups (amide C=O, pyridone C=O) .

Advanced: How can structural ambiguities (e.g., tautomerism) be resolved in this compound?

Methodological Answer:

- Variable Temperature NMR : Detects tautomeric shifts (e.g., keto-enol equilibria in the dihydropyridine ring).

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns.

- DFT Calculations : Predict stable tautomers and compare experimental vs. theoretical NMR chemical shifts .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using ADP-Glo™ or fluorescence polarization .

Advanced: How can target engagement and mechanism of action be elucidated?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stability shifts upon compound binding.

- CRISPR-Cas9 Knockout Screens : Validate candidate targets (e.g., kinases) by assessing resistance in knockout cell lines.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes like COX-II or PI3K .

Basic: What structural features contribute to its biological activity?

Methodological Answer:

- Dihydropyridine Core : The 6-oxo group enhances electron withdrawal, stabilizing interactions with enzyme active sites.

- Thiazolyl Moiety : Sulfur and nitrogen atoms facilitate hydrogen bonding and π-π stacking with hydrophobic pockets.

- Methoxy Group : Improves lipophilicity and membrane permeability .

Advanced: How can structure-activity relationships (SAR) guide lead optimization?

Methodological Answer:

- Substituent Scanning : Replace the methoxy group with halogens (Cl, F) or bulky groups (e.g., isopropyl) to modulate steric and electronic effects.

- Bioisosteric Replacement : Swap the thiazolyl ring with oxazolyl or imidazolyl groups to improve solubility.

- Pharmacophore Mapping : QSAR models identify critical distances between functional groups (e.g., amide carbonyl to thiazole sulfur) .

Basic: How are solubility and stability profiles assessed for this compound?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy.

- Stability : Incubate in plasma (37°C, 24h) and analyze degradation by LC-MS.

- LogP Determination : HPLC retention time correlates with octanol/water partitioning .

Advanced: How can contradictory biological data across studies be reconciled?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm IC values using alternate methods (e.g., ATP-based viability assays vs. colony formation).

- Impurity Profiling : HPLC-MS identifies byproducts (e.g., oxidized thiazole derivatives) that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.